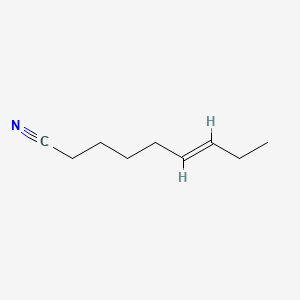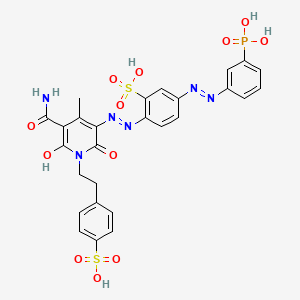
2,3-Dimethylpent-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylpent-2-enenitrile is an organic compound with the molecular formula C7H11N It is a nitrile derivative of 2,3-dimethylpent-2-ene, characterized by the presence of a nitrile group (-CN) attached to the second carbon of the pentene chain
Métodos De Preparación
2,3-Dimethylpent-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles, which can be further processed to obtain nitriles.
Análisis De Reacciones Químicas
2,3-Dimethylpent-2-enenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using hydrogen in the presence of a catalyst such as palladium on carbon.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
2,3-Dimethylpent-2-enenitrile has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with various enzymes and receptors.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylpent-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
2,3-Dimethylpent-2-enenitrile can be compared with other similar compounds such as:
2,2-Dimethyl-4-pentenenitrile: This compound has a similar structure but differs in the position of the nitrile group.
2,3-Dimethylbut-2-ene: This compound lacks the nitrile group and has different chemical properties and reactivity.
2,3-Dimethylpentane: This compound is a saturated hydrocarbon and does not contain a nitrile group, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific structure, which combines the properties of an alkene and a nitrile, making it a versatile compound for various applications.
Propiedades
Número CAS |
67275-06-3 |
|---|---|
Fórmula molecular |
C7H11N |
Peso molecular |
109.17 g/mol |
Nombre IUPAC |
2,3-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C7H11N/c1-4-6(2)7(3)5-8/h4H2,1-3H3 |
Clave InChI |
AJPJASLUZXRMMI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
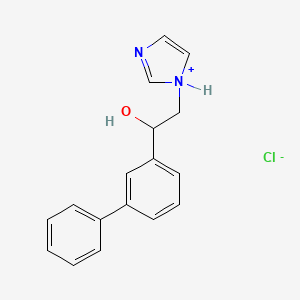
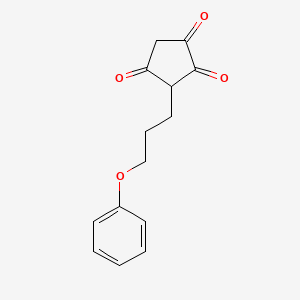
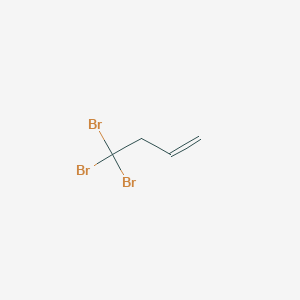
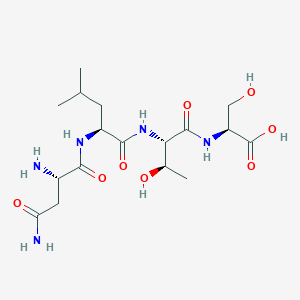
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt](/img/structure/B14466636.png)
![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)
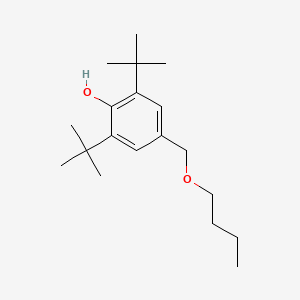
![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)

![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)

